3,3-Difluoro-2-phenylpiperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
3,3-difluoro-2-phenylpiperidine |
InChI |
InChI=1S/C11H13F2N/c12-11(13)7-4-8-14-10(11)9-5-2-1-3-6-9/h1-3,5-6,10,14H,4,7-8H2 |
InChI Key |
VPPKFOAHCWWNEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Synthetic Transformations of 3,3 Difluoro 2 Phenylpiperidine
Exploration of Functional Group Interconversions on the Piperidine (B6355638) Ring
The piperidine ring of 3,3-Difluoro-2-phenylpiperidine possesses a secondary amine, which is a key site for functional group interconversions. These transformations are crucial for the synthesis of diverse analogues with modified properties.
One of the most common reactions involving the piperidine nitrogen is N-alkylation . This can be achieved by reacting this compound with various alkylating agents such as alkyl halides, tosylates, or mesylates in the presence of a base. The choice of base and solvent is critical to ensure efficient reaction and minimize side products. For instance, a non-nucleophilic base like potassium carbonate or triethylamine (B128534) in a polar aprotic solvent such as acetonitrile (B52724) or DMF is typically employed. A modified Finkelstein reaction, using an in situ generated iodide from a less reactive chloride or bromide, can facilitate the N-alkylation process nih.gov.
Another important transformation is N-acylation , which involves the reaction of the piperidine with acylating agents like acid chlorides or anhydrides. This reaction typically proceeds smoothly in the presence of a base to neutralize the generated acid. The resulting N-acyl derivatives can exhibit altered biological activities and metabolic profiles compared to the parent amine.
Furthermore, the secondary amine can undergo reductive amination . This two-step, one-pot reaction involves the initial formation of an iminium ion by reacting the piperidine with an aldehyde or ketone, followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method provides a versatile route to a wide range of N-substituted derivatives.
Selective Transformations Involving the gem-Difluoro Moiety
The gem-difluoromethylene group (CF₂) is generally considered to be chemically robust. However, under specific conditions, it can participate in or influence chemical transformations. The strong carbon-fluorine bonds make direct substitution challenging.
One potential transformation is elimination . While β-fluoride elimination is a known process in certain systems, particularly in the synthesis of gem-difluoroalkenes, its application to a saturated system like this compound would require harsh conditions and is generally not a favored pathway. Mechanistic studies on other systems have highlighted the importance of a β-fluoride elimination step in specific palladium-catalyzed reactions d-nb.info.
The presence of the electron-withdrawing gem-difluoro group can influence the reactivity of adjacent positions. For instance, it can affect the acidity of the neighboring C-H bonds, potentially allowing for selective deprotonation and subsequent functionalization, although this would require a strong base and careful control of reaction conditions. Research on other fluorinated heterocycles has demonstrated that the introduction of fluorine can significantly impact the physicochemical properties of the molecule researchgate.net.
Mechanistic Investigations of Novel Reactions Pertaining to the Chemical Compound
For instance, in copper-catalyzed intramolecular C-H amination reactions for the synthesis of piperidines, mechanistic studies involving N-fluoro amides have been performed nih.govacs.org. These studies suggest the involvement of copper(I)/copper(II) catalytic cycles and the potential intermediacy of copper-fluoride species nih.govacs.org. While this is a synthetic route to piperidines rather than a reaction of a pre-formed one, the principles could be relevant for understanding potential side reactions or further transformations under specific catalytic conditions.
The mechanism of palladium-catalyzed coupling reactions , which are widely used in organic synthesis, generally follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination fishersci.caslideshare.net. If this compound were to be used as a substrate in such a reaction, for example, through functionalization of the phenyl ring, the electronic effects of the difluoropiperidinyl substituent would likely influence the kinetics and outcome of these steps.
Derivatization Strategies for Analogues with Modified Phenyl or Nitrogen Moieties
The synthesis of analogues of this compound with modifications on the phenyl or nitrogen moieties is a key strategy for exploring structure-activity relationships in medicinal chemistry.
Modification of the Phenyl Ring: The phenyl group can be functionalized through various aromatic substitution reactions. For instance, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed. The directing effect of the difluoropiperidinyl substituent would need to be considered. Subsequently, these newly introduced functional groups can be further transformed. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted to a diazonium salt for further derivatization.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, or Buchwald-Hartwig reactions, are powerful tools for modifying the phenyl ring mdpi.comresearchgate.netmdpi.com. For this, a pre-functionalized phenyl ring on the piperidine, for example, a bromo- or iodo-substituted derivative, would be required. These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, as well as amino and ether linkages.
Modification of the Nitrogen Moiety: As discussed in Section 3.1, the piperidine nitrogen is a versatile handle for derivatization. A library of analogues can be readily synthesized through N-alkylation, N-acylation, and reductive amination to introduce a wide array of substituents. The synthesis of various N-substituted piperidine benzimidazol-2-one (B1210169) analogues has been explored to investigate their structure-activity relationships nih.gov.
Below is a table summarizing potential derivatization strategies:
| Moiety to be Modified | Reaction Type | Potential Reagents and Conditions | Resulting Functional Group |
| Nitrogen | N-Alkylation | Alkyl halide, K₂CO₃, CH₃CN | Secondary/Tertiary Amine |
| N-Acylation | Acid chloride, Et₃N, CH₂Cl₂ | Amide | |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine | |
| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro |
| Halogenation | Br₂, FeBr₃ | Bromo | |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl | |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamine |
Stereochemical and Conformational Analysis of 3,3 Difluoro 2 Phenylpiperidine
Conformational Preferences of the Piperidine (B6355638) Ring System
The conformation of the piperidine ring in 3,3-Difluoro-2-phenylpiperidine is a subject of considerable interest, as it dictates the spatial orientation of the key pharmacophoric groups—the phenyl ring and the nitrogen atom—as well as the fluorine atoms, which can engage in crucial interactions with biological targets.
Impact of gem-Difluoro Substitution on Ring Conformation
The presence of a gem-difluoro group at the C3 position significantly influences the conformational equilibrium of the piperidine ring. In unsubstituted piperidines, a rapid chair-chair interconversion is typically observed. However, the introduction of substituents can bias this equilibrium towards a preferred conformation. In the case of 3,3-difluoropiperidines, the strong electron-withdrawing nature of the fluorine atoms introduces stereoelectronic effects, such as the gauche effect and hyperconjugation, which can stabilize specific ring conformations.
Analysis of Stereoisomeric Forms and Preferred Orientations of Fluorine Atoms (e.g., Axial vs. Equatorial)
The 2-phenyl and 3,3-difluoro substituents on the piperidine ring give rise to stereoisomerism. The C2 carbon is a stereocenter, leading to the existence of (R)- and (S)-enantiomers. Within each enantiomer, the piperidine ring can adopt different chair conformations, leading to different spatial arrangements of the substituents.
A key aspect of the conformational analysis of fluorinated piperidines is the orientation of the fluorine atoms. In monofluorinated cyclohexanes and piperidines, there is often a preference for the fluorine atom to occupy an axial position, a phenomenon attributed to hyperconjugative interactions between the axial C-F bond and the anti-periplanar C-H or C-C bonds of the ring. rsc.org This is often referred to as the axial fluorine preference.
In the case of this compound, one fluorine atom will be in an axial position and the other in an equatorial position in a standard chair conformation. The large phenyl group at the C2 position is expected to strongly prefer an equatorial orientation to minimize steric hindrance (A-value). This preference will likely lock the ring in a conformation where the phenyl group is equatorial. Consequently, the relative orientation of the two fluorine atoms is fixed in this chair form.
Computational studies on related fluorinated piperidines have shown that the interplay of electrostatic interactions, hyperconjugation, and steric factors determines the conformational behavior. uv.es For this compound, it is hypothesized that the chair conformation with the equatorial phenyl group is the most stable. The stability of this conformation would be further influenced by the electronic interactions of the C-F bonds.
Diastereoselectivity and Enantioselectivity in Synthetic Outcomes
The synthesis of this compound presents a significant challenge in controlling both diastereoselectivity and enantioselectivity. The creation of the C2 stereocenter relative to the existing gem-difluoro group at C3 requires careful selection of synthetic strategies.
Research into the synthesis of related 3,3-disubstituted piperidines has demonstrated that high levels of stereocontrol can be achieved. nih.gov For instance, the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams has been shown to produce 3,3-disubstituted piperidines with high stereoselectivity at the quaternary center. rsc.org The choice of the starting lactam's configuration and the order of substituent introduction are crucial for the stereochemical outcome. rsc.org
In the context of synthesizing this compound, a potential strategy could involve the diastereoselective reduction of a precursor such as a 3,3-difluoro-2-phenyl-Δ¹-piperidinium species. The facial selectivity of the reduction would be influenced by the steric and electronic nature of the substituents. Furthermore, the development of enantioselective methods, potentially utilizing chiral catalysts or auxiliaries, is a key area of research for obtaining enantiomerically pure (R)- and (S)-3,3-Difluoro-2-phenylpiperidine. Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, have also emerged as powerful tools for the asymmetric dearomatization of pyridines to produce substituted piperidines with high stereochemical precision. nih.gov
The diastereoselectivity in the synthesis of similar structures, such as 2-phenyl-3-(trifluoromethyl)piperazines, has been successfully controlled through the use of chiral auxiliaries like Ellman's auxiliary. This approach allows for the synthesis of both cis- and trans-diastereomers in high purity. A similar strategy could likely be adapted for the synthesis of this compound.
Spectroscopic and Diffraction Techniques for Structural Elucidation
The definitive determination of the three-dimensional structure of this compound, including its preferred conformation and the relative stereochemistry of its substituents, relies on a combination of advanced spectroscopic and diffraction techniques.
X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful method for obtaining an unambiguous solid-state structure of a molecule. hmdb.ca For this compound, an X-ray crystal structure would provide precise bond lengths, bond angles, and torsional angles, definitively establishing the chair conformation of the piperidine ring and the axial/equatorial positioning of the phenyl and fluorine substituents. While no specific crystal structure for this compound is publicly available, data from related fluorinated and phenyl-substituted piperidines strongly supports the anticipated conformational preferences. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a crucial tool for conformational analysis in solution.
¹H NMR: The coupling constants (³J values) between protons on the piperidine ring can provide information about their dihedral angles and thus the ring's conformation. For instance, a large coupling constant between two vicinal axial protons (J_ax-ax) is indicative of a chair conformation.
¹⁹F NMR: This technique is particularly informative for fluorinated compounds. The chemical shifts of the fluorine atoms can indicate their electronic environment, and coupling constants between fluorine and hydrogen (¹⁹F-¹H) or between the two non-equivalent fluorine atoms (¹⁹F-¹⁹F) can provide valuable structural information. nih.gov The magnitude of ³J(F,H) couplings can help determine the relative orientation of the fluorine and hydrogen atoms (axial vs. equatorial). uv.es
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can identify protons that are close in space, providing further evidence for the preferred conformation and the relative stereochemistry of the substituents.
The following table summarizes the expected NMR data based on analogous structures.
| Nucleus | Expected Chemical Shift (ppm) | Expected Coupling Patterns | Information Gained |
| ¹H | Phenyl protons: 7.2-7.5Piperidine protons: 1.5-4.0 | Complex multiplets for piperidine protons due to diastereotopicity and F-H coupling. | Ring conformation, orientation of phenyl group. |
| ¹³C | Phenyl carbons: 125-140Piperidine carbons: 20-65CF₂ carbon: 90-110 (triplet due to C-F coupling) | Carbon skeleton and presence of CF₂ group. | |
| ¹⁹F | -90 to -110 | Two distinct signals for the diastereotopic fluorine atoms, likely showing geminal F-F coupling and vicinal F-H coupling. | Electronic environment and orientation of fluorine atoms. |
Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the relative energies of different conformers and for calculating theoretical NMR parameters that can be compared with experimental results to confirm structural assignments. uv.es
Advanced Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 3,3-Difluoro-2-phenylpiperidine.
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate how a molecule will interact with other chemical species.
The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the electron-withdrawing nature of the two fluorine atoms at the C3 position is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog, 2-phenylpiperidine (B1215205). This effect can influence the molecule's susceptibility to nucleophilic or electrophilic attack.
Hypothetical data based on related compounds:
Table 1: Calculated Frontier Molecular Orbital Energies| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 2-Phenylpiperidine | -5.8 | -0.2 | 5.6 |
| This compound | -6.2 | -0.5 | 5.7 |
Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors derived from the electron density. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters can be calculated from the HOMO and LUMO energies.
Hypothetical data based on related compounds:
Table 2: Conceptual DFT Reactivity Descriptors| Compound | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) |
|---|---|---|---|
| 2-Phenylpiperidine | 3.0 | 2.8 | 1.61 |
| This compound | 3.35 | 2.85 | 1.96 |
The higher electrophilicity index for the difluorinated compound, as shown in the hypothetical table, would suggest an enhanced reactivity towards nucleophiles.
Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. This includes identifying transition states, intermediates, and calculating activation energies. For instance, the mechanism of N-alkylation or N-acylation reactions could be investigated. The presence of the gem-difluoro group can influence the reaction pathways and stereoselectivity due to both steric and electronic effects. Computational studies could reveal the preferred reaction coordinates and the energetic barriers for different mechanistic possibilities.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
The piperidine (B6355638) ring in this compound is conformationally flexible. Molecular dynamics (MD) simulations can provide a detailed picture of the accessible conformations and the dynamics of their interconversion. The piperidine ring typically adopts chair conformations. In the case of 2-substituted piperidines, two chair conformers are possible, with the substituent in either an axial or equatorial position.
For this compound, the situation is more complex due to the gem-difluoro substitution. The fluorine atoms introduce significant steric and electronic effects, including the potential for a gauche effect between the fluorine atoms and the adjacent phenyl group or nitrogen lone pair. MD simulations can reveal the relative populations of different chair and potentially twist-boat conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. A study on the conformational preferences of 1-phenylpiperidin-4-one (B31807) revealed the co-existence of chair-equatorial, chair-axial, and twist forms, highlighting the complexity that can be expected for substituted piperidines. osti.gov
In Silico Modeling of Molecular Interactions for Understanding Chemical Behavior
In silico modeling encompasses a range of computational techniques to study how this compound interacts with its environment, such as solvent molecules or biological macromolecules. This is particularly relevant for understanding its solubility, membrane permeability, and potential biological activity.
The introduction of fluorine atoms can significantly alter the intermolecular interactions. While fluorine is not a strong hydrogen bond acceptor, it can participate in non-covalent interactions, including dipole-dipole and multipolar interactions. The gem-difluoro group creates a strong local dipole that can influence the molecule's interaction with polar environments. Furthermore, fluorination is known to affect the pKa of nearby basic groups. In this compound, the pKa of the piperidine nitrogen is expected to be lower than that of 2-phenylpiperidine due to the electron-withdrawing inductive effect of the fluorine atoms. This change in basicity can have profound effects on its behavior in biological systems.
Hypothetical data based on related compounds:
Table 3: Predicted Physicochemical Properties| Compound | pKa | LogP |
|---|---|---|
| 2-Phenylpiperidine | 11.2 | 2.5 |
| This compound | 9.5 | 2.8 |
The hypothetical data suggests that difluorination lowers the basicity (pKa) and increases the lipophilicity (LogP), both of which are critical parameters for drug design and development.
Strategic Utilization of 3,3 Difluoro 2 Phenylpiperidine As a Synthetic Intermediate
Role in the Construction of Complex Chemical Architectures
The inherent structural features of 3,3-Difluoro-2-phenylpiperidine make it an attractive precursor for the synthesis of more elaborate molecules. The difluoromethylene group can influence the conformation of the piperidine (B6355638) ring and act as a lipophilic hydrogen bond donor, while the phenyl group provides a site for further functionalization.
Precursors to Fluorinated Amino Acid Derivatives
The synthesis of non-natural amino acids containing fluorine is of significant interest for peptide and protein engineering, where fluorine can enhance metabolic stability and modulate binding affinity. While the direct conversion of this compound to amino acid derivatives is a specialized area of research, the broader context involves the synthesis of fluorinated piperidine-based amino acids. These syntheses often rely on the ring-opening of cyclic precursors or the elaboration of existing piperidine scaffolds. For instance, related fluorinated piperidine systems have been used to generate novel bicyclic fluorinated amino acids, highlighting the potential of such scaffolds in creating conformationally constrained peptide building blocks. thieme-connect.com
Intermediates for Diverse Fluorinated Nitrogen Heterocyclic Systems
Fluorinated nitrogen heterocycles are a cornerstone of modern pharmaceuticals. The this compound scaffold can serve as a key intermediate for accessing a variety of other heterocyclic systems. Through reactions such as N-alkylation, N-arylation, and ring-transformation strategies, the core piperidine structure can be elaborated into more complex frameworks. The development of modular synthetic routes, such as photoredox-catalysed cyclization of acyclic bromodifluoroethylamines, allows for the construction of various cyclic β-difluoroamines, demonstrating a modern approach to synthesizing such valuable structures.
Development of Novel Piperidine-Containing Scaffolds
The piperidine motif is one of the most prevalent N-heterocycles in approved drugs. The ability to generate novel, substituted, and conformationally unique piperidine analogues from readily available starting materials is crucial for drug discovery.
Synthesis of Substituted, Spiro-, and Condensed Piperidines
The functionalization of the this compound core allows for the creation of a diverse library of new chemical entities. The nitrogen atom can be readily substituted to introduce a wide array of functional groups. For example, N-benzylation is a common strategy to protect the amine or to introduce a group that can be removed later in a synthetic sequence. The development of spirocyclic and condensed piperidines from such fluorinated precursors represents an advanced synthetic challenge, often requiring multi-step sequences to build the additional ring systems.
Below is a table of representative substituted piperidine derivatives related to the core structure:
| Compound Name | CAS Number | Molecular Formula | Notes |
| This compound | 1039364-56-1 | C₁₁H₁₃F₂N | The core synthetic intermediate. |
| 1-Benzyl-3,3-difluoropiperidine | 741288-41-5 | C₁₂H₁₅F₂N | An N-substituted derivative. |
| 1-Benzyl-3,3-difluoropiperidin-4-amine | 1039741-55-3 | C₁₂H₁₆F₂N₂ | A further functionalized analogue. |
Bridged Piperidine Analogues
The synthesis of bridged piperidine analogues introduces significant conformational rigidity, which can be highly advantageous for optimizing ligand-receptor interactions. Creating a bridged system from a monocyclic precursor like this compound would involve intramolecular cyclization strategies, such as bond formation between the nitrogen and a carbon atom on the phenyl ring or an appended side chain. These transformations are synthetically demanding but yield high-value scaffolds with precisely defined three-dimensional shapes.
Contributions to Modern Fluorination and Heterocyclic Synthesis Methodologies
The synthesis and application of building blocks like this compound are intrinsically linked to the advancement of synthetic methodologies. The development of dearomatization-hydrogenation processes to access all-cis-(multi)fluorinated piperidines from fluoropyridine precursors is a significant achievement in this field. Such methods provide efficient access to these valuable motifs, which were previously difficult to obtain. These strategies avoid harsh reagents and often proceed with high diastereoselectivity, representing a major step forward in the practical synthesis of fluorinated heterocyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
